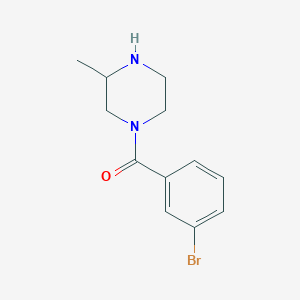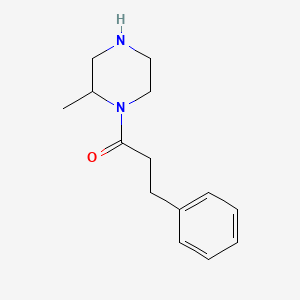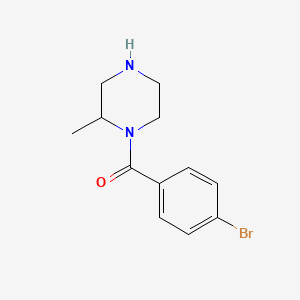![molecular formula C9H5Br2F2N3 B6362552 3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240568-66-4](/img/structure/B6362552.png)
3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a 2,3-difluorophenylmethyl group attached to one of the nitrogen atoms and two bromine atoms attached to the carbon atoms of the triazole ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, where an atom or group in the molecule is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of electronegative atoms like fluorine and bromine in this compound could make it relatively polar, affecting its solubility in different solvents .科学的研究の応用
Broad Spectrum Biological Activities
1,2,4-Triazole derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Recent literature emphasizes the importance of these compounds in synthesizing biologically active substances, highlighting their role in modern organic synthesis for various chemical modeling and applications in the pharmaceutical industry (Ohloblina, 2022).
Synthetic Routes and Chemical Properties
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been extensively studied. Various synthetic routes have been explored to enhance their biological efficacy and application scope, including eco-friendly procedures for triazole synthesis that emphasize energy savings and sustainability (Kaushik et al., 2019). Furthermore, advancements in copper-catalyzed azide-alkyne cycloadditions have enabled the efficient synthesis of 1,2,3-triazoles, highlighting the versatility and potential of triazole compounds in drug development and other applications (de Souza et al., 2019).
Applications in Cancer Research
1,2,3-Triazole-containing hybrids have emerged as potential anticancer agents, showing efficacy in preclinical models against various cancer types. The structural diversity and the ability to engage in multiple mechanisms of action make triazole derivatives promising candidates for novel anticancer therapies. These compounds have been highlighted for their potential in combating drug-resistant cancers and improving the safety profiles of cancer treatments (Xu et al., 2019).
Antiepileptic/Anticonvulsant Activities
Triazole groups have been identified as significant pharmacophores in the development of antiepileptic and anticonvulsant drugs. Research has systematically reviewed triazole derivatives over the past two decades, underscoring their capacity to exhibit a wide array of properties and bioactivities. This makes 1,2,4-triazole a key motif in medicinal chemistry for exploring potential antiepileptic drugs (Wang & Liu, 2021).
Psychopharmacological Activities
Substituted triazole analogues have been reviewed for their psychopharmacological activities, demonstrating a range of effects including antianxiety, antidepressant, and sedative properties. The triazole core is a crucial element in several marketed drugs, underscoring its significance in the development of treatments for central nervous system disorders (Asif, 2014).
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many brominated and fluorinated organic compounds are relatively stable and non-reactive, but they can be harmful if ingested or inhaled, and they can be damaging to the environment .
将来の方向性
特性
IUPAC Name |
3,5-dibromo-1-[(2,3-difluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-2-1-3-6(12)7(5)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZNCYIYADIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)


![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)